(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)2-4-11-5-7-14(18-11)10-3-6-12(15)13(16)8-10/h2-8H,1H3/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXPJNBLAHITGA-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Substitution with 3,4-Dichlorophenyl Group: The furan ring is then substituted with a 3,4-dichlorophenyl group using a Friedel-Crafts acylation reaction, where the furan ring reacts with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Butenone Moiety: The final step involves the formation of the butenone moiety through a condensation reaction between the substituted furan and an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol or alkane, depending on the reducing agent used.
Substitution: The furan ring and the 3,4-dichlorophenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Compound 22 : (E)-4-[5-(hydroxymethyl)furan-2-yl]but-3-en-2-one
- Molecular Formula : C₉H₁₀O₃
- Substituent : Hydroxymethyl (-CH₂OH) at the furan 5-position.
- Key Properties : Exhibits moderate antioxidant activity in DPPH assays due to the electron-donating hydroxymethyl group, which enhances radical scavenging.
- Bioactivity: Found in Solanum muricatum, it contributes to the plant’s ethanol extract antioxidant capacity.
Compound 24 : (E)-4-[5-(methoxymethyl)furan-2-yl]but-3-en-2-one
- Molecular Formula : C₁₀H₁₂O₃
- Substituent : Methoxymethyl (-CH₂OCH₃) at the furan 5-position.
- Antioxidant activity is lower than Compound 22, likely due to reduced hydrogen-donating capacity.
Target Compound : (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one
- Substituent : 3,4-Dichlorophenyl at the furan 5-position.
- Key Properties: The electron-withdrawing chlorine atoms enhance electrophilicity of the enone system, favoring Michael addition reactions.
Core Scaffold Modifications
DFPM ([5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione)
- Molecular Formula : C₁₆H₁₆Cl₂N₂OS
- Core Scaffold: Shares the 5-(3,4-dichlorophenyl)furan-2-yl group but replaces the enone with a piperidine-methanethione moiety.
- Bioactivity : Acts as an ABA signaling inhibitor in plants, disrupting pathogen response pathways. The thione and piperidine groups enable covalent interactions with cysteine residues in target proteins.
4-(3,4-Dichlorophenyl)but-3-en-2-one
- Molecular Formula : C₁₀H₈Cl₂O
- Core Scaffold: Lacks the furan ring; the dichlorophenyl group is directly attached to the butenone.
- Physicochemical Properties: Lower molecular weight (215.08 g/mol) and density (1.28 g/cm³) compared to the target compound.
Comparative Data Table
Research Implications
- Electrophilicity and Reactivity: The target compound’s enone and dichlorophenyl groups make it a candidate for covalent inhibitor design, contrasting with DFPM’s thione-based mechanism .
- Antioxidant vs. Signaling Roles : While furan derivatives with hydroxymethyl/methoxymethyl groups show antioxidant activity, halogenated analogs like the target compound may prioritize receptor binding over radical scavenging .
- Agrochemical Potential: Structural parallels to DFPM suggest possible utility in modulating plant stress responses, though further studies are needed .
Biological Activity
The compound (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one, often referred to as a furan derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClO, with a molecular weight of approximately 283.14 g/mol. The compound features a furan ring substituted with a dichlorophenyl group, which is critical for its biological activity.
Anticancer Activity
Research indicates that the presence of the 3,4-dichlorophenyl moiety contributes significantly to the compound's anticancer properties. A study demonstrated that derivatives of furan with similar structures exhibit potent growth-inhibitory effects against various cancer cell lines. For instance, one derivative showed an IC value in the nanomolar range against HT29 colon cancer cells, suggesting strong antiproliferative activity attributed to the electron-withdrawing chlorine atoms that enhance interaction with biological targets .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC (µM) | Notes |
|---|---|---|---|
| Compound A | HT29 | 0.05 | High activity due to Cl substitution |
| Compound B | MCF7 | 0.12 | Moderate activity |
| This compound | A549 | 0.08 | Significant inhibition |
Antibacterial Activity
The antibacterial properties of furan derivatives have been extensively studied. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it has demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 2: Antibacterial Activity
| Bacteria | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 64 |
| Escherichia coli | 16 | Tetracycline | 32 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies have shown that it can reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as a therapeutic agent in inflammatory diseases .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of several furan derivatives in a xenograft model of human cancer. The results indicated that treatment with this compound significantly reduced tumor volume compared to control groups.
- Antibacterial Screening : In a comparative study assessing various furan derivatives for antibacterial activity, this compound was found to outperform traditional antibiotics against resistant strains of bacteria.
Q & A
Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?
- Methodological Answer : Liver microsomes (human/rat) assess Phase I metabolism (CYP450). Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS/MS. Hepatocyte models (e.g., HepG2) evaluate Phase II conjugation (glucuronidation). Compare metabolic half-life (t₁/₂) with reference compounds like verapamil .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
